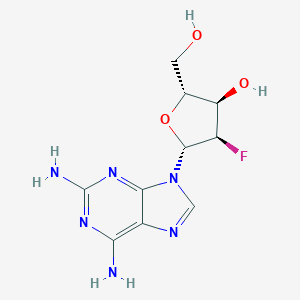

2-Amino-2'-deoxy-2'-fluoroadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHYOFBOWTAHZ-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433509 | |

| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134444-47-6 | |

| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Amino-2'-deoxy-2'-fluoroadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic nucleoside analog that has garnered significant interest within the scientific community, particularly for its potential as an antiviral agent. This document provides a comprehensive overview of its core properties, including its chemical and physical characteristics, mechanism of action, and relevant experimental protocols. The information is presented to support further research and development efforts in the fields of medicinal chemistry and virology.

Core Chemical and Physical Properties

This compound is a purine nucleoside analog characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom and the addition of an amino group at the 2-position of the adenine base. These modifications significantly influence its biological activity and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C10H13FN6O3 | [][2] |

| Molecular Weight | 284.25 g/mol | [] |

| CAS Number | 134444-47-6 | [][2] |

| Appearance | White to Off-white Powder/Crystals | [][3] |

| Purity | >97% | [] |

| Boiling Point (Predicted) | 748.9 ± 70.0 °C at 760 mmHg | [] |

| Density (Predicted) | 2.2 ± 0.1 g/cm³ | [] |

| Storage Conditions | -20°C | [2] |

| IUPAC Name | (2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | [] |

| Synonyms | 9-(2-Fluoro-2-deoxy-b-D-ribofuranosyl)-2,6-diaminopurine; 2'-Deoxy-2'-fluoro-diaminopurine riboside; 2-Amino-2'-fluoro-2'-deoxyadenosine | [] |

Mechanism of Action and Biological Activity

The primary therapeutic potential of this compound lies in its activity as an antiviral agent, particularly against the Hepatitis C virus (HCV).[] Its mechanism of action is analogous to that of other nucleoside inhibitors of viral replication.

The generally accepted mechanism involves a multi-step intracellular process:

-

Cellular Uptake: The molecule is transported into the host cell.

-

Phosphorylation: Host cell kinases catalyze the phosphorylation of the nucleoside analog to its active triphosphate form.

-

Viral Polymerase Inhibition: The triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

-

Chain Termination: Incorporation of the analog into the growing viral RNA chain leads to premature termination of replication.

The presence of the 2'-fluoro group can enhance the stability of the glycosidic bond and influence the sugar pucker conformation, which may contribute to its selective incorporation by viral polymerases over host DNA or RNA polymerases.

Experimental Protocols

The following are generalized protocols for assessing the antiviral efficacy of this compound. Specific cell lines, virus strains, and reagent concentrations should be optimized for the particular experimental system.

HCV Replicon Luciferase Assay

This assay is used to determine the ability of the compound to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids.

-

This compound.

-

Positive control (e.g., a known HCV inhibitor).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that will result in 50-80% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of the compound. Include wells with a positive control and a no-drug (vehicle) control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value (the concentration that inhibits luciferase activity by 50%).

Plaque Reduction Assay

This functional assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).

-

Virus stock with a known titer.

-

Minimal Essential Medium (MEM) with 2% FBS.

-

This compound.

-

Positive control (e.g., Acyclovir for HSV).

-

Methylcellulose overlay medium.

-

Crystal violet staining solution.

-

6-well cell culture plates.

Methodology:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Infect the cell monolayers with the virus dilution for 1 hour at 37°C.

-

Compound Treatment: During the infection, prepare serial dilutions of this compound in the overlay medium.

-

Overlay: After the 1-hour infection period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with the methylcellulose medium containing the different concentrations of the compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

-

Plaque Visualization: Remove the overlay and stain the cells with crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-drug control and determine the IC50 value (the concentration that reduces the number of plaques by 50%).[4]

Synthesis

The synthesis of this compound can be achieved through various chemical routes. One reported method involves the deaminative fluorination of 2-aminoadenosine, followed by silylation of the 3' and 5'-hydroxyl groups. Subsequent thiocarbonylation and deoxygenation at the 2' position, followed by desilylation, yields the final product.[5][6] Another approach starts from commercially available 2-fluoroadenine, which is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside, followed by separation of anomers and deprotection.[6]

Conclusion

This compound is a promising nucleoside analog with demonstrated potential as an antiviral agent. Its unique structural modifications contribute to its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase. The experimental protocols outlined in this guide provide a framework for the continued investigation of its biological activity and therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy against a broader range of viral pathogens.

References

- 2. 2-Amino-2'-fluoro-2'-deoxyadenosine, 134444-47-6 | BroadPharm [broadpharm.com]

- 3. 2'-Amino-2'-deoxy-2-fluoroadenosine [metkinenchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Amino-2'-deoxy-2'-fluoroadenosine (CAS Number 134444-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-deoxy-2'-fluoroadenosine, with the Chemical Abstracts Service (CAS) number 134444-47-6, is a synthetic purine nucleoside analog that has garnered interest in the fields of virology and oncology. Structurally, it is a derivative of the natural nucleoside adenosine, featuring a fluorine atom at the 2' position of the ribose sugar and an additional amino group at the 2-position of the adenine base. These modifications confer unique biochemical properties, including altered metabolic stability and target enzyme interactions, making it a subject of investigation for its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, synthesis, mechanism of action, and biological activities. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral and anticancer drugs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 134444-47-6 |

| Molecular Formula | C₁₀H₁₃FN₆O₃ |

| Molecular Weight | 284.25 g/mol |

| IUPAC Name | 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-9H-purine |

| Synonyms | 2,6-Diamino-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)purine |

| Appearance | White to off-white crystalline solid |

| Purity | Typically >99% for research-grade material |

| Storage | Store at -20°C for long-term stability |

Synthesis

A plausible synthetic workflow, based on the synthesis of similar compounds, is outlined below. It is important to note that this is a generalized representation and specific reaction conditions would require optimization.

Key steps in such a synthesis would likely include:

-

Protection of functional groups: The amino and hydroxyl groups on the purine base and the sugar moiety are protected to prevent unwanted side reactions.

-

Glycosylation: The protected purine base is coupled with a fluorinated sugar derivative, often a glycosyl halide or a related activated species. This is a critical step that establishes the β-N-glycosidic bond.

-

Deprotection: The protecting groups are removed to yield the final product.

Researchers interested in the specific synthesis would need to consult specialized organic chemistry literature and potentially patents related to nucleoside analogs.

Mechanism of Action

The primary mechanism of action for many nucleoside analogs, including this compound, involves their intracellular conversion to the corresponding 5'-triphosphate derivative. This active metabolite then acts as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases (RdRp) or reverse transcriptases.[1]

The proposed mechanism of action against viruses like Hepatitis C Virus (HCV) is as follows:

-

Cellular Uptake: The nucleoside analog is transported into the host cell via nucleoside transporters.

-

Phosphorylation: Cellular kinases sequentially phosphorylate the compound to its monophosphate, diphosphate, and finally the active triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate analog competes with the natural nucleotide (dATP) for the active site of the viral polymerase.

-

Chain Termination: Upon incorporation into the growing viral RNA or DNA chain, the presence of the 2'-fluoro modification can lead to chain termination, thus halting viral replication.[1]

The presence of the 2-amino group may also influence the binding affinity of the nucleoside to cellular kinases and the viral polymerase, potentially enhancing its activity and selectivity.

Biological Activity

Antiviral Activity

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related 2'-amino-substituted and 2'-fluoro-substituted purine nucleosides have demonstrated significant antiviral effects, particularly against HCV.[1] Certain 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides with a 2-amino group have been shown to reduce HCV RNA levels in subgenomic replicon assays.[1]

The antiviral activity of nucleoside analogs is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity

The cytotoxicity of a compound is a critical parameter in drug development and is often expressed as the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. A high CC₅₀ value is desirable, as it indicates lower toxicity to host cells.

The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of antiviral compounds. Below are generalized protocols for key assays used to characterize the activity of nucleoside analogs.

HCV Replicon Assay

This cell-based assay is used to determine the ability of a compound to inhibit HCV RNA replication.

Workflow:

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (often expressing a reporter gene like luciferase).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Positive control (a known HCV inhibitor).

-

96-well cell culture plates.

-

Reagents for the reporter gene assay (e.g., luciferase assay kit).

-

Luminometer.

Methodology:

-

Seed the replicon-containing Huh-7 cells in 96-well plates.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add the compound dilutions to the cells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Perform the reporter gene assay according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the EC₅₀ value by non-linear regression analysis.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Workflow:

Materials:

-

A host cell line susceptible to the virus of interest.

-

Virus stock with a known titer.

-

Cell culture medium and supplements.

-

Test compound.

-

Positive control (a known antiviral for the specific virus).

-

Overlay medium (e.g., containing methylcellulose or agarose).

-

Staining solution (e.g., crystal violet).

-

6-well or 12-well cell culture plates.

Methodology:

-

Seed host cells to form a confluent monolayer.

-

Infect the cells with a dilution of the virus calculated to produce a countable number of plaques.

-

After an adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.

-

Incubate the plates until plaques are visible.

-

Fix the cells and stain with a suitable dye to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.

Pharmacokinetics and In Vivo Efficacy

Currently, there is a lack of publicly available data on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound. Such studies in animal models are crucial to assess its potential for further drug development.

Conclusion

This compound is a modified nucleoside with the potential for development as an antiviral agent, particularly against HCV. Its structural features suggest a mechanism of action involving the inhibition of viral RNA-dependent RNA polymerase. However, a comprehensive evaluation of its biological activity, including specific quantitative data on its efficacy and cytotoxicity against a range of viruses, is still needed. Furthermore, detailed studies on its synthesis, pharmacokinetics, and in vivo efficacy are required to fully assess its therapeutic potential. This technical guide provides a foundational overview to aid researchers in their investigation of this promising compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Amino-2'-deoxy-2'-fluoroadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic purine nucleoside analog with potential therapeutic applications as an antiviral and antitumor agent. As a member of the nucleoside analog class of molecules, its mechanism of action is predicated on its structural similarity to natural nucleosides, allowing it to be recognized and metabolized by cellular and viral enzymes. This guide provides a detailed examination of the putative mechanism of action of this compound, drawing upon the established pharmacology of related fluorinated nucleoside analogs. We will explore its anticipated pathway of activation, from cellular uptake and intracellular phosphorylation to its interaction with viral polymerases, ultimately leading to the inhibition of viral replication. Furthermore, its potential as a prodrug in enzyme-directed cancer therapy will be discussed. This document synthesizes the available information to provide a comprehensive technical overview for researchers and drug development professionals.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy lies in their ability to mimic natural nucleosides, thereby hijacking cellular and viral enzymatic machinery to disrupt nucleic acid synthesis and replication. This compound belongs to this class of compounds, characterized by a fluorine substitution at the 2'-position of the deoxyribose sugar and an amino group at the 2-position of the adenine base. These modifications are designed to enhance the molecule's therapeutic properties, including increased metabolic stability and selective targeting of viral or cancer cells. This guide will provide an in-depth analysis of the core mechanism of action of this compound, focusing on its journey from a prodrug to an active antiviral or antitumor agent.

Proposed Mechanism of Action: Antiviral Activity

The generally accepted mechanism of action for antiviral nucleoside analogs like this compound involves a multi-step intracellular process that culminates in the inhibition of viral replication.[1][2] This process can be broken down into three key stages: cellular uptake, intracellular phosphorylation, and viral polymerase inhibition.

Cellular Uptake and Intracellular Phosphorylation

For this compound to exert its antiviral effect, it must first enter the host cell. The cellular uptake of nucleoside analogs is primarily facilitated by two families of membrane transport proteins: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs) . Following transport into the cytoplasm, the nucleoside analog undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form. This bioactivation is a critical step, as the triphosphate metabolite is the species that directly interacts with the viral polymerase. The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway.

The proposed intracellular activation pathway of this compound is depicted below:

References

A Comparative Technical Guide: 2-Amino-2'-deoxy-2'-fluoroadenosine vs. 2'-deoxy-2'-fluoroadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This guide provides an in-depth technical comparison of two such analogs: 2-Amino-2'-deoxy-2'-fluoroadenosine and 2'-deoxy-2'-fluoroadenosine. While structurally similar, the presence of an amino group at the C2 position of the purine ring in the former imparts distinct biochemical properties that influence its metabolic fate and biological activity. This document will delve into their synthesis, mechanism of action, available quantitative data, and relevant experimental protocols to serve as a comprehensive resource for researchers in the field.

Chemical Structures and Physicochemical Properties

The core structural difference between the two molecules lies in the substitution at the C2 position of the adenine base. 2'-deoxy-2'-fluoroadenosine possesses a hydrogen atom at this position, whereas this compound features an amino group. This seemingly minor alteration can significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and interaction with metabolic enzymes.

| Property | This compound | 2'-deoxy-2'-fluoroadenosine |

| Molecular Formula | C₁₀H₁₃FN₆O₃ | C₁₀H₁₂FN₅O₃ |

| Molecular Weight | 284.25 g/mol | 269.23 g/mol [1] |

| CAS Number | 134444-47-6 | 64183-27-3[2] |

| Appearance | White to off-white crystals | White solid |

| Solubility | Data not readily available | Soluble in DMSO and water[3] |

| Key Structural Feature | Amino group at C2 of adenine | Hydrogen at C2 of adenine |

Synthesis of the Compounds

Detailed synthetic procedures are crucial for the production and further investigation of these analogs.

Synthesis of 2'-deoxy-2'-fluoroadenosine

A convenient method for the synthesis of 2'-deoxy-2'-fluoroadenosine starts from commercially available 2-fluoroadenine. The key steps involve:

-

Silylation of 2-fluoroadenine: 2-Fluoroadenine is silylated to protect the reactive functional groups.

-

Glycosylation: The silylated base is coupled with a protected 2-deoxy-2-fluoro-ribose derivative, such as phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside. This reaction typically yields a mixture of α and β anomers.

-

Anomer Separation: The α and β anomers are separated using chromatographic techniques.

-

Desilylation: The protecting silyl groups are removed to yield the final product, 2'-deoxy-2'-fluoroadenosine.[4]

Another described synthesis involves the deaminative fluorination of 2-aminoadenosine, followed by silylation, deoxygenation at the 2' position, and subsequent desilylation.[5]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are less commonly reported in readily available literature, a general approach would likely involve the coupling of a protected 2,6-diaminopurine base with a suitable 2-deoxy-2-fluoro-ribose derivative, followed by deprotection steps. The introduction of the 2-amino group prior to glycosylation is a key strategic consideration.

Mechanism of Action

Both compounds function as nucleoside analogs, but their metabolic activation and targets can differ.

2'-deoxy-2'-fluoroadenosine

This compound acts as a prodrug. Its mechanism of action involves:

-

Cellular Uptake: It is transported into the cell.

-

Enzymatic Cleavage: In some therapeutic strategies, it is cleaved by enzymes like E. coli purine nucleoside phosphorylase (PNP) to release the toxic base, 2-fluoroadenine (FAde).[2]

-

Phosphorylation: Alternatively, it can be phosphorylated by cellular kinases to its triphosphate form, 2'-deoxy-2'-fluoroadenosine triphosphate (2'-FdATP).

-

Incorporation into DNA: 2'-FdATP can be incorporated into growing DNA chains by DNA polymerases.[2] This incorporation can lead to chain termination or altered DNA structure, ultimately interfering with DNA replication and repair.[2]

This compound

Information on the specific mechanism of action for this compound is less detailed in the available literature. However, based on its structure and the known mechanisms of similar nucleoside analogs, a likely pathway involves:

-

Cellular Uptake: Transport into the target cell.

-

Phosphorylation: Sequential phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate (2-amino-dF-ATP). A key feature of this molecule is its resistance to enzymatic deamination, which could lead to a longer intracellular half-life and greater accumulation of the active triphosphate metabolite compared to its non-aminated counterpart.

-

Inhibition of Viral Polymerases: The triphosphate form likely acts as a competitive inhibitor or an alternative substrate for viral RNA or DNA polymerases, leading to chain termination upon incorporation into the growing nucleic acid strand.

Quantitative Biological Data

Quantitative data on the biological activity of these compounds is essential for comparative evaluation.

Antiviral and Antitumor Activity of 2'-deoxy-2'-fluoroadenosine

| Target | Cell Line/System | Assay | Value | Reference |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 cells | Anti-HBV Activity | EC₅₀: 1.5 µM | [6] |

| Respiratory Syncytial Virus (RSV) | HEp-2 cells | Antiviral Activity | IC₅₀: 7.7 µM | [6] |

| Trichomonas vaginalis | - | Antiprotozoal Activity | MIC: 1-3 µM (for susceptible lines) | [2][6] |

| Tumor Cells expressing E. coli PNP | D54 Glioblastoma Xenograft | Antitumor Activity (in vivo) | Inhibition of tumor growth | [2][3] |

Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively. MIC (Minimum inhibitory concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Biological Activity of this compound

Quantitative data for the specific antiviral or anticancer activity of this compound is not extensively available in the public domain. It is primarily characterized as a building block for nucleic acids and is noted for its resistance to enzymatic deamination.[7] Studies on closely related 2'-amino-substituted purine nucleosides have shown antiviral effects, suggesting its potential in this area.[8]

Experimental Protocols

Standardized protocols are vital for the evaluation and comparison of nucleoside analogs.

General Protocol for Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a common method to determine the concentration of an antiviral compound that inhibits virus replication by 50% (EC₅₀).

-

Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2'-deoxy-2'-fluoroadenosine).

-

Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the test compound.

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to a no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

General Protocol for Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. The CC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

2'-deoxy-2'-fluoroadenosine has demonstrated notable potential as both an antiviral and an anticancer prodrug, with a well-defined mechanism of action involving its conversion to a toxic base or incorporation into DNA. In contrast, while this compound possesses the advantageous property of being resistant to enzymatic deamination, which could enhance its therapeutic window, there is a clear need for more extensive research to quantify its biological activities and fully elucidate its mechanism of action.

Future research should focus on obtaining comprehensive quantitative data (EC₅₀, IC₅₀, and CC₅₀ values) for this compound against a panel of viruses and cancer cell lines. Head-to-head comparative studies with 2'-deoxy-2'-fluoroadenosine under identical experimental conditions would be invaluable. Furthermore, detailed metabolic studies to track the intracellular phosphorylation and fate of this compound will be crucial in understanding its pharmacological profile and potential for further development as a therapeutic agent. The insights gained from such studies will be instrumental in guiding the rational design of next-generation nucleoside analogs with improved efficacy and safety profiles.

References

- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The preparative method for 2-fluoroadenosine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2'-Amino-2'-deoxy-2-fluoroadenosine [metkinenchemistry.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Structural Analogs of 2-Amino-2'-deoxy-2'-fluoroadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic nucleoside analog that has garnered significant interest within the scientific community due to its potential as a therapeutic agent. Its structural similarity to natural nucleosides allows it to be recognized by cellular and viral enzymes, while the strategic placement of a fluorine atom at the 2'-position of the ribose sugar and an amino group at the 2-position of the adenine base confers unique biochemical properties. These modifications can lead to enhanced metabolic stability, altered sugar conformation, and distinct interactions with target enzymes, making this class of compounds a fertile ground for the development of novel antiviral and anticancer drugs. This guide provides a comprehensive overview of the structural analogs of this compound, detailing their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Core Structure and Rationale for Analog Development

The core structure of this compound consists of a 2-aminopurine base linked to a 2'-deoxy-2'-fluororibose sugar moiety. The fluorine atom at the 2'-position is a key modification that enhances the stability of the glycosidic bond to acidic and enzymatic cleavage.[1][2] The 2-amino group on the purine ring can also influence the molecule's interaction with target enzymes.[3]

The development of structural analogs focuses on modifications at three primary sites: the sugar moiety, the nucleobase, and the 5'-hydroxyl group, with the aim of improving efficacy, selectivity, and pharmacokinetic properties.

Quantitative Biological Activity of Structural Analogs

The biological activity of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based or enzymatic assays. Cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50), and the therapeutic potential is often expressed as the selectivity index (SI), calculated as the ratio of CC50 to EC50.

Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoroadenosine Analogs

| Compound/Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2'-Deoxy-2'-fluoroguanosine | Herpes Simplex Virus (HSV) Type I | Chicken Embryo Cells | 0.093 | >200 | >2150 | [4] |

| 2'-Deoxy-2'-fluoroguanosine | Influenza Virus (FPV/Rostock/34) | Chicken Embryo Cells | 1.44 | >200 | >138 | [4] |

| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) | Porcine Kidney (PS) Cells | <12.5 | >25 | >2 | [5] |

| 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) | HIV | MT-4 | 2.5 - 3.6 | >400 | 112 | [6] |

| 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR) | HIV | MT-4 | 0.3 - 4.5 | >100 | 157 | [6] |

| 3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR) | HIV | MT-4 | 0.3 - 4.5 | >100 | >22 | [6] |

| 2'-C-Methyl-7-deaza-adenosine | Dengue Virus (DENV-2) | Huh-7 | 0.64 | >50 | >78 | [7] |

| Sofosbuvir (2'-fluoro-2'-C-methyluridine prodrug) | Hepatitis C Virus (HCV) | Huh-7 | 0.014 - 0.11 | >100 | >909 | [8] |

Table 2: Anticancer Activity of 2'-Deoxy-2'-fluoroadenosine Analogs

| Compound/Analog | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |

| 2-Chloro-adenosine (2CA) | Human Astrocytoma | Apoptosis Induction | Concentration-dependent | [9] |

| 2-Chloro-2'-deoxyadenosine (2CdA) | Human Astrocytoma | Apoptosis Induction | Concentration-dependent | [9][10] |

| 2-Amino-4-chloro-pyrimidine derivative (Compound 6) | Human Colon Colorectal (HCT116) | EC50 | 89.24 ± 1.36 | [11] |

| 2-Amino-4-chloro-pyrimidine derivative (Compound 6) | Breast Cancer (MCF7) | EC50 | 89.37 ± 1.17 | [11] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many antiviral nucleoside analogs, including those related to this compound, is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][12] In their anticancer capacity, these analogs can induce apoptosis through various signaling pathways.[9]

Antiviral Mechanism of Action

The antiviral activity of these nucleoside analogs is dependent on their intracellular conversion to the active triphosphate form by host cell kinases. This triphosphate analog then competes with the natural nucleoside triphosphate for incorporation into the growing viral RNA or DNA chain by the viral polymerase. The presence of the 2'-fluoro modification can act as a chain terminator, halting further elongation of the nucleic acid strand and thereby inhibiting viral replication.[3][13]

Caption: Intracellular activation and mechanism of action of antiviral nucleoside analogs.

Anticancer Mechanism: Induction of Apoptosis

In cancer cells, analogs like 2-chloro-adenosine and 2-chloro-2'-deoxyadenosine have been shown to induce apoptosis.[9][10] The process is initiated intracellularly following the uptake of the analog and its subsequent phosphorylation by cellular kinases. The activated analog can then interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and the activation of apoptotic pathways. While the precise signaling cascades can vary, they often involve the activation of caspases and are independent of extracellular adenosine receptors.[9]

Caption: General signaling pathway for apoptosis induction by anticancer nucleoside analogs.

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluoroadenosine Analogs

The synthesis of 2'-deoxy-2'-fluoroadenosine and its analogs often involves multi-step chemical processes. A common approach is the coupling of a protected sugar moiety with a modified purine base.

Example Synthetic Scheme: Synthesis of 2'-Deoxy-2'-fluoroadenosine from 2-Fluoroadenine [14]

-

Preparation of the Glycosyl Donor: 2'-Deoxyribose is converted into a suitable thioglycoside donor with protecting groups (e.g., t-butyldimethylsilyl) on the 3' and 5' hydroxyl groups.

-

Silylation of the Nucleobase: 2-Fluoroadenine is silylated using an agent like bis(trimethylsilyl)amine to enhance its solubility and reactivity.

-

Glycosylation: The silylated 2-fluoroadenine is coupled with the thioglycoside donor in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α and β anomers.

-

Separation of Anomers: The α and β anomers are separated using column chromatography.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final 2'-deoxy-2'-fluoroadenosine product.

Caption: General workflow for the synthesis of 2'-deoxy-2'-fluoroadenosine.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)[6][15][16]

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

-

Viral Infection: Infect the cell monolayers with a known amount of virus in the presence of the different compound concentrations.

-

Overlay: After an adsorption period, remove the virus-containing medium and add an overlay medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 is the compound concentration that reduces the plaque number by 50%.

MTT Assay for Cytotoxicity (CC50 Determination)[4][17][18][19][20]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to serial dilutions of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Incubation: Incubate the plates to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 is the compound concentration that reduces cell viability by 50%.

Caption: Experimental workflows for determining antiviral activity and cytotoxicity.

Pharmacokinetics and Drug Development Considerations

The pharmacokinetic profile of 2'-fluorinated nucleoside analogs is a critical aspect of their development as therapeutic agents. The fluorine substitution generally enhances metabolic stability.[1][2][15] Prodrug strategies, such as the phosphoramidate ProTide approach used for sofosbuvir, have been successfully employed to improve oral bioavailability and intracellular delivery of the active triphosphate form.[8] Further research into the absorption, distribution, metabolism, and excretion (ADME) properties of novel this compound analogs is essential for their clinical translation.

Conclusion and Future Directions

The structural analogs of this compound represent a promising class of compounds with significant potential for the development of new antiviral and anticancer therapies. The strategic incorporation of a 2'-fluoro substituent and a 2-amino group provides a robust scaffold for further chemical modification to optimize biological activity and pharmacokinetic properties. Future research should focus on expanding the library of these analogs, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise interactions with viral and cellular targets. Advanced drug delivery strategies and combination therapies will also be crucial in maximizing the therapeutic potential of this versatile class of nucleoside analogs.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arabjchem.org [arabjchem.org]

- 12. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Structural and Functional Impact of 2-Amino-2'-deoxy-2'-fluoroadenosine on RNA Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rational design of therapeutic oligonucleotides, including siRNAs, aptamers, and antisense agents, hinges on the strategic incorporation of chemical modifications to enhance their stability, binding affinity, and pharmacokinetic properties. Among the myriad of available modifications, those at the 2'-position of the ribose sugar have proven particularly effective in modulating the structural and functional characteristics of RNA. This technical guide provides an in-depth exploration of the role of a unique dual-modified nucleoside, 2-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-2-NH2-A), in shaping RNA structure. While direct and extensive experimental data on this specific combined modification is limited, this guide synthesizes the well-established principles of 2'-fluoro and 2'-amino modifications to project the anticipated impact of 2'-F-2-NH2-A on RNA architecture, offering a valuable resource for the design and development of next-generation RNA-based therapeutics.

Core Concepts: The Influence of 2'-Modifications on RNA Structure

The conformation of the ribose sugar, known as the sugar pucker, is a critical determinant of RNA's helical geometry. In natural RNA, the sugar predominantly adopts a C3'-endo pucker, which is characteristic of an A-form helix. This conformation is stabilized by the presence of the 2'-hydroxyl group. Modifications at this position can significantly influence the sugar pucker equilibrium and, consequently, the overall structure and stability of the RNA duplex.

The Stabilizing Effect of the 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a fluorine atom (2'-F) has a profound stabilizing effect on RNA duplexes. The high electronegativity of fluorine favors a C3'-endo sugar pucker, thereby pre-organizing the nucleotide for incorporation into an A-form helix.[1] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a significant increase in thermal stability, typically by approximately 1.8°C per modification.[1] Furthermore, the 2'-F modification enhances resistance to nuclease degradation, a crucial attribute for therapeutic applications.[1]

The Destabilizing Influence of the 2'-Amino Modification

In contrast to the 2'-fluoro group, the introduction of a 2'-amino (2'-NH2) group at the 2'-position tends to destabilize RNA duplexes. The 2'-amino group can favor a C2'-endo sugar pucker, which is more characteristic of a B-form helix found in DNA. This conformational preference disrupts the canonical A-form geometry of an RNA duplex, leading to a decrease in thermal stability. However, the 2'-amino group provides a valuable handle for post-synthesis conjugation of other molecules.

The Hypothesized Role of this compound in RNA Structure

The incorporation of this compound into an RNA strand introduces a fascinating interplay between the opposing conformational preferences of the 2'-fluoro and 2'-amino groups. While direct experimental validation is sparse, we can hypothesize the resulting structural and functional consequences:

-

Conformational Ambiguity: The strong C3'-endo preference of the 2'-fluoro group would likely dominate, forcing the sugar into a conformation compatible with an A-form helix. However, the presence of the 2'-amino group might introduce localized conformational flexibility or minor distortions within the RNA duplex.

-

Thermodynamic Compromise: The stabilizing effect of the 2'-fluoro modification and the destabilizing effect of the 2'-amino group would likely result in a net change in thermal stability that is less pronounced than with a 2'-fluoro modification alone. The precise thermodynamic contribution would depend on the local sequence context and the specific interactions of the 2'-amino group.

-

Nuclease Resistance: The presence of the 2'-fluoro group is expected to confer significant resistance to nuclease degradation.

-

Functional Handle: The 2-amino group on the adenine base provides a site for potential post-synthetic modifications, allowing for the attachment of labels, ligands, or other functional moieties without directly perturbing the ribose-phosphate backbone.

Quantitative Data on Related 2'-Modifications

To provide a framework for understanding the potential impact of 2'-F-2-NH2-A, the following tables summarize the thermodynamic effects of individual 2'-fluoro and 2'-amino modifications on RNA duplex stability.

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Primary Sugar Pucker Preference | Reference |

| 2'-Fluoro (2'-F) | +1.8 | C3'-endo | [1] |

| 2'-Amino (2'-NH2) | Destabilizing (exact value is sequence-dependent) | C2'-endo |

Experimental Protocols

The synthesis and analysis of RNA containing novel modifications like this compound require a suite of specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Synthesis of 2'-F-2-NH2-A Modified RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing this compound is achieved through automated solid-phase phosphoramidite chemistry.

1. Phosphoramidite Synthesis:

The synthesis of the this compound phosphoramidite building block is a multi-step organic synthesis process. A potential synthetic route is outlined below.

2. Automated Solid-Phase Oligonucleotide Synthesis:

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the nucleoside analog, 2-Amino-2'-deoxy-2'-fluoroadenosine. The content is tailored for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, data presentation, and visualizations of molecular pathways and experimental workflows.

Introduction

This compound is a synthetic purine nucleoside analog that belongs to a class of compounds with significant potential in antiviral and anticancer therapies. The strategic incorporation of a fluorine atom at the 2'-position of the deoxyribose sugar moiety can enhance the metabolic stability and biological activity of the nucleoside. The 2-amino group on the purine base can further influence its interaction with target enzymes. While extensive public data on this specific molecule is limited, its structural features suggest it may act as an inhibitor of viral polymerases, a mechanism shared by many clinically successful nucleoside analogs.[1] This guide outlines the general principles of its synthesis, methods for its biological evaluation, and the proposed mechanism of action based on related compounds. One company has noted its potential in combating Hepatitis C infections by impeding viral replication.[2]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the synthesis of fluorinated nucleoside analogs.[3] The general approach involves the coupling of a protected fluorinated sugar derivative with a protected purine base, followed by deprotection steps.

General Synthetic Approach

A common strategy for synthesizing nucleosides is the N-glycosylation of a protected fluoro-sugar with a nucleobase.[3] A potential synthetic workflow is outlined below.

Experimental Protocols

Note: The following protocols are generalized procedures for key reactions in nucleoside synthesis and should be adapted and optimized for the specific synthesis of this compound.

Protocol 2.2.1: Glycosylation of a Protected Sugar with a Purine Base

This protocol describes a typical Vorbrüggen glycosylation reaction.

-

Preparation of the Silylated Base: To a suspension of 2-fluoroadenine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA). Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of the silylated purine.

-

Coupling Reaction: Cool the solution to room temperature and add the protected 2-deoxy-2-fluororibofuranosyl acetate. Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2.2.2: Deprotection of the Nucleoside

This protocol describes a standard method for removing protecting groups.

-

Base-catalyzed Deprotection (for acyl groups): Dissolve the protected nucleoside in a solution of ammonia in methanol. Stir the solution at room temperature for 12-24 hours.

-

Acid-catalyzed Deprotection (for silyl groups): Treat the protected nucleoside with a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

-

Purification: Concentrate the reaction mixture and purify the final product by column chromatography or recrystallization to yield this compound.

Biological Activity and Evaluation

The biological activity of nucleoside analogs like this compound is primarily assessed through in vitro antiviral and cytotoxicity assays.

Proposed Mechanism of Action

The generally accepted mechanism of action for antiviral nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).[1]

Quantitative Data

Due to the limited availability of public data for this compound, the following table presents data for a closely related compound, 2'-C-Methyl-7-deaza-adenosine, to illustrate the typical parameters measured.[4]

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 2'-C-Methyl-7-deaza-adenosine | HCV | Huh-7 | 0.3 | >100 | >333 |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response.[1] CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.[1] Selectivity Index (SI): Calculated as CC₅₀/EC₅₀, it is a measure of the therapeutic window of a compound.[1]

Experimental Protocols for Biological Assays

Protocol 3.3.1: Hepatitis C Virus (HCV) Subgenomic Replicon Assay

This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.[1]

-

Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in 96-well plates.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add to the cells. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3.3.2: MTT Cytotoxicity Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5]

-

Cell Seeding: Seed a suitable cell line (e.g., Huh-7) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents. Its synthesis, while not detailed in publicly available literature, can be approached through established methodologies in nucleoside chemistry. The evaluation of its biological activity relies on standard in vitro assays to determine its efficacy and toxicity. The proposed mechanism of action, centered on the inhibition of viral polymerases, aligns with that of many successful nucleoside analog drugs. Further research is warranted to fully elucidate the therapeutic potential of this compound.

Experimental Workflows and Logical Relationships

References

- 1. benchchem.com [benchchem.com]

- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biophysical Characterization of 2-Amino-2'-deoxy-2'-fluoroadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biophysical characteristics of 2-Amino-2'-deoxy-2'-fluoroadenosine, a synthetic nucleoside analog with potential therapeutic applications. Due to the limited availability of direct quantitative data for this specific molecule, this guide incorporates information from closely related analogs to infer its likely properties and enzymatic interactions. The document details its presumed mechanism of action, summarizes key biophysical and structural data from analogous compounds, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a purine nucleoside analog distinguished by a fluorine atom at the 2'-position of the deoxyribose sugar and an amino group at the 2-position of the adenine base. As a member of the family of fluorinated nucleosides, it is of significant interest for its potential antiviral and antineoplastic properties.[1][2] The introduction of a fluorine atom at the 2'-position is known to enhance the metabolic stability of nucleosides by making them resistant to enzymatic degradation.[1] One supplier notes that this compound is resistant to enzymatic deamination.[3]

The general mechanism of action for such nucleoside analogs involves intracellular phosphorylation by host cell kinases to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases, thereby disrupting viral replication.[4][5][6] The primary kinases anticipated to be involved in the initial phosphorylation of this compound are adenosine kinase (ADK) and deoxycytidine kinase (dCK), given their known roles in the activation of similar nucleoside analogs.[7][8][9]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FN₆O₃ | [10] |

| Molecular Weight | 284.25 g/mol | [10] |

| CAS Number | 134444-47-6 | [10] |

| Appearance | White to Off-white Powder | [11] |

| Purity | >97% | [11] |

| Solubility | Information not available | |

| Melting Point | Information not available |

Proposed Mechanism of Action: A Signaling Pathway

The proposed intracellular activation and mechanism of action of this compound as an antiviral agent is depicted in the following signaling pathway diagram.

Biophysical Data Summary (from Analogs)

Table 1: Binding Affinity and Enzymatic Activity of Analogous Compounds

| Compound | Enzyme | Parameter | Value | Method | Source |

| 2'-Deoxyadenosine | Adenosine Deaminase (Human) | Binding Affinity (relative to Adenosine) | Lower | MD Simulation | [12] |

| 2-Aminodeoxyadenosine | - | Duplex Formation Tendency | Increased (vs. deoxyadenosine) | 1D NMR | [13] |

| 2'-Deoxy-2'-fluoroguanosine triphosphate | Influenza Virus Transcriptase | Kᵢ | 1.0 µM | Enzyme Kinetics | [14] |

| 2'-Deoxy-2'-fluoro-4'-azidocytidine triphosphate | HIV-1 Reverse Transcriptase | Incorporation Efficiency | High | Enzyme Kinetics | [4] |

| 2'-Deoxy-2'-fluoro-4'-azidocytidine triphosphate | SARS-CoV-2 RdRp | Incorporation Efficiency | Very Low | Enzyme Kinetics | [4] |

Table 2: Structural Data of Analogous Compounds

| Compound | Method | Key Findings | Source |

| 2'-Deoxy-2'-fluoroinosine | X-ray Crystallography | Sugar pucker is a twisted conformation (C3'-endo-C4'-exo and C4'-exo-C3'-endo). | [15] |

| 2'-Deoxy-2'-fluoroarabinofuranosyl thymine (in B-DNA) | X-ray Crystallography | Incorporated nucleosides adopt an O4'-endo conformation. | [16] |

| α-D-2'-Deoxyadenosine | X-ray Crystallography | Both conformers adopt a syn conformation of the nucleobase with a C2'-endo sugar pucker. | [17] |

| 2-Aminodeoxyadenosine (in d(T-A'-T-A')) | 1D NMR | Adopts a stacked B-DNA type structure at low temperatures. | [13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biophysical properties of this compound. These protocols are based on established methods for similar nucleoside analogs.

Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)

This protocol is adapted from standard ADA assays to measure the deamination of this compound.[7] The assay is based on the decrease in absorbance at 265 nm as the substrate is converted to its corresponding inosine analog.

Workflow Diagram:

Materials:

-

50 mM Sodium Phosphate Buffer, pH 7.4

-

This compound

-

Purified Adenosine Deaminase (e.g., from bovine spleen)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 265 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 50 mM Sodium Phosphate Buffer, pH 7.4. The concentration range should span the expected Km value.

-

Dilute the ADA enzyme in the same buffer to a working concentration that provides a linear reaction rate for at least 10 minutes.

-

-

Assay Setup:

-

For a 96-well plate assay, add 180 µL of the substrate solution to each well.

-

For a cuvette-based assay, add 900 µL of the substrate solution to the cuvette.

-

Include a blank control containing only the buffer.

-

-

Enzyme Reaction:

-

Equilibrate the plate or cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL (for 96-well plate) or 100 µL (for cuvette) of the diluted ADA enzyme solution.

-

Mix gently by pipetting or inverting the cuvette.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 265 nm.

-

Record data points every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc). The change in molar extinction coefficient (Δε) between the substrate and product needs to be determined experimentally.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

-

Deoxycytidine Kinase (dCK) Activity Assay (Coupled Spectrophotometric)

This protocol describes a continuous coupled spectrophotometric assay to measure the kinase activity of dCK with this compound.[7][18] The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Workflow Diagram:

Materials:

-

Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

-

Purified human deoxycytidine kinase (dCK)

-

This compound

-

96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a reaction mixture containing ATP, PEP, and NADH in the kinase reaction buffer. Typical final concentrations are 1 mM ATP, 2 mM PEP, and 0.2 mM NADH.

-

Add the PK/LDH enzyme mix to the reaction mixture according to the manufacturer's instructions.

-

Prepare a stock solution of this compound in the kinase reaction buffer.

-

Dilute dCK in cold kinase reaction buffer to a working concentration.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, combine the reaction mixture and the this compound solution at various concentrations.

-

Include a control without the substrate to measure any background ATPase activity.

-

-

Enzyme Reaction:

-

Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the diluted dCK enzyme.

-

-

Data Acquisition:

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Record data points every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Conclusion

This compound is a promising nucleoside analog with potential therapeutic value. While direct biophysical data for this compound is limited, analysis of its structural analogs suggests it likely possesses enhanced metabolic stability and acts as a substrate for cellular kinases, leading to the inhibition of viral polymerases. The experimental protocols provided in this guide offer a framework for the comprehensive biophysical characterization of this compound, which is essential for elucidating its precise mechanism of action and advancing its development as a potential therapeutic agent. Further studies are warranted to determine its specific binding affinities, thermodynamic profiles, and structural interactions with its target enzymes.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. labcarediagnostics.com [labcarediagnostics.com]

- 4. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Human Active Adenosine Kinase Enzyme [novocib.com]

- 9. Adenosine Kinase Phosphorylation Assay Kit [novocib.com]

- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reckondiagnostics.com [reckondiagnostics.com]

- 12. Exploring the binding modes of cordycepin to human adenosine deaminase 1 (ADA1) compared to adenosine and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of 2-aminoadenosine, A', on the conformational behaviour of d(T-A'-T-A'). A one-dimensional proton NMR study at 300 MHz and 500 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of cellular alpha and virally induced deoxyribonucleic acid polymerases by the triphosphate of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Collection | ETH Library [research-collection.ethz.ch]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

The Power of Precision: A Technical Guide to 2-Amino-2'-deoxy-2'-fluoroadenosine as a Nucleic Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics, the quest for enhanced stability, binding affinity, and biological activity is paramount. Chemical modifications to nucleoside building blocks are a cornerstone of this endeavor. This technical guide delves into the synthesis, properties, and applications of a promising modified nucleoside: 2-Amino-2'-deoxy-2'-fluoroadenosine. The strategic combination of a 2'-fluoro modification and a 2-amino group on the adenine base offers a unique set of properties that can significantly improve the performance of oligonucleotides in various therapeutic and research applications, including antisense oligonucleotides, siRNAs, and aptamers.

The 2'-fluoro group is known to lock the sugar pucker in a C3'-endo conformation, similar to that of RNA, which pre-organizes the oligonucleotide into an A-form helix. This leads to increased thermal stability of duplexes with complementary RNA strands. The 2-amino group on the adenine base introduces an additional hydrogen bond with thymine or uracil, further enhancing duplex stability. Together, these modifications are expected to create oligonucleotides with superior hybridization characteristics and increased resistance to nuclease degradation, making them highly attractive for in vivo applications.

Physicochemical Properties and Structural Impact

The introduction of the 2'-fluoro and 2-amino groups into a deoxyadenosine nucleoside has profound effects on its chemical properties and the structure of the resulting oligonucleotides.

Key Physicochemical Properties:

| Property | Description |

| Molecular Formula | C10H13FN6O3 |

| Molecular Weight | 284.25 g/mol |

| Appearance | White to Off-white Powder[1] |

| Purity | >97%[1] |

| Sugar Pucker | The highly electronegative 2'-fluoro group favors a C3'-endo sugar conformation, characteristic of RNA. |

| Helical Conformation | Oligonucleotides containing 2'-fluoro modifications tend to adopt an A-form helical structure, which is ideal for binding to RNA targets. |

| Hydrogen Bonding | The 2-amino group on the adenine base forms a third hydrogen bond with the keto group of thymine or uracil, increasing base-pairing specificity and strength. |

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite building block of this compound is a multi-step process that is crucial for its incorporation into synthetic oligonucleotides via automated solid-phase synthesis. A common synthetic route starts from 2-aminoadenosine and involves a series of protection, fluorination, deoxygenation, and phosphitylation steps.

A robust synthetic pathway involves the deaminative fluorination of 2-aminoadenosine, followed by silylation of the hydroxyl groups.[2] Subsequent thiocarbonylation and radical deoxygenation at the 2' position, followed by desilylation, yields 2'-deoxy-2-fluoroadenosine.[2] This is then converted to the phosphoramidite for oligonucleotide synthesis.

Below is a generalized workflow for the synthesis of the phosphoramidite building block.

Incorporation into Oligonucleotides and Resulting Properties

The incorporation of this compound into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated solid-phase synthesizer. The resulting modified oligonucleotides exhibit several advantageous properties.

Enhanced Thermal Stability

The combination of the 2'-fluoro group and the 2-aminoadenine moiety is expected to significantly increase the thermal stability (melting temperature, Tm) of oligonucleotide duplexes, particularly with RNA targets. While specific data for the combined modification is limited, the individual contributions are well-documented.

| Modification | Change in Tm per modification (vs. unmodified DNA) | Reference |

| 2'-Fluoro (in DNA/RNA duplex) | +1.8 °C | [3] |

| 2-Aminoadenine (in DNA/DNA duplex) | +2-3 °C | [4] |

It is anticipated that the effects of these two modifications would be additive, leading to a substantial increase in duplex stability.

Increased Nuclease Resistance

The 2'-fluoro modification sterically hinders the approach of nucleases, thereby increasing the half-life of oligonucleotides in biological fluids.[5][6] While phosphodiester linkages with 2'-fluoro modifications are not completely resistant to nucleases, the corresponding phosphorothioate linkages show high resistance.[3]

Experimental Protocols

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of an oligonucleotide duplex containing this compound.

Methodology:

-

Sample Preparation:

-

Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Prepare a series of dilutions to determine the concentration dependence of the Tm.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

-

Procedure:

-

Monitor the absorbance of the sample at 260 nm as the temperature is increased from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) at a controlled rate (e.g., 1 °C/minute).

-

Record the absorbance at regular intervals.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.

-

Nuclease Resistance Assay

Objective: To evaluate the stability of an oligonucleotide containing this compound in the presence of nucleases.

Methodology:

-

Sample Preparation:

-

Incubate the modified oligonucleotide and an unmodified control oligonucleotide in a buffer containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for endonuclease activity) at a physiological temperature (e.g., 37 °C).

-

-

Time Course:

-